

4-(2-Phenylethoxy)benzoic acid solubility data

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Compound of Interest

Compound Name: 4-(2-Phenylethoxy)benzoic acid

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An In-Depth Technical Guide to the Solubility of **4-(2-Phenylethoxy)benzoic Acid**

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Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and process development. This guide provides a comprehensive technical overview of the solubility characteristics of **4-(2-phenylethoxy)benzoic acid**. While specific experimental solubility data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational solubility principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the predicted solubility profile, provide a robust methodology for its experimental determination, and detail an analytical workflow for accurate quantification.

Introduction to 4-(2-Phenylethoxy)benzoic Acid

4-(2-Phenylethoxy)benzoic acid is a carboxylic acid derivative featuring a phenylethoxy substituent at the para position of the benzene ring. Its molecular structure, combining a polar carboxylic acid group with a significantly nonpolar phenylethoxy tail, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding this solubility is paramount for its application in areas such as medicinal chemistry, where it may serve as a building block for larger molecules, and in materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-(2-phenylethoxy)benzoic acid** is the foundation for predicting its solubility.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][2]
Molecular Weight	242.27 g/mol	[1][3]
CAS Number	30762-06-2	[1]
Appearance	White to off-white crystalline solid (predicted)	[3]
Predicted XlogP	3.4	[2]
Predicted pKa	4.2 - 4.5	[3]
Melting Point	180-220°C (estimated)	[3]

The predicted XlogP value of 3.4 indicates a significant lipophilic character, suggesting poor aqueous solubility. The predicted pKa, similar to that of benzoic acid (4.2), indicates that its solubility in aqueous media will be highly pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.[3][4]

Theoretical Framework and Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules). The adage "like dissolves like" is a useful qualitative predictor.[4][5]

- **Polar Protic Solvents (e.g., Water, Methanol, Ethanol):** The carboxylic acid group of **4-(2-phenylethoxy)benzoic acid** can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents. However, the large, nonpolar phenylethoxy group will hinder solubility in highly polar solvents like water. Solubility is expected to be low in water but increase in alcohols like methanol and ethanol, which have a lower polarity and can better solvate the nonpolar portion of the molecule.[6] The solubility in aqueous solutions

will be significantly enhanced at pH values above the pKa, where the carboxylic acid is deprotonated.

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They are also capable of solvating the aromatic rings. Therefore, **4-(2-phenylethoxy)benzoic acid** is predicted to have good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).^[7]
- **Nonpolar Solvents** (e.g., Hexane, Toluene): The large nonpolar region of the molecule suggests some solubility in nonpolar solvents. However, the highly polar carboxylic acid group, which can form strong intermolecular hydrogen-bonded dimers, will limit solubility in purely nonpolar solvents like hexane.^[6]

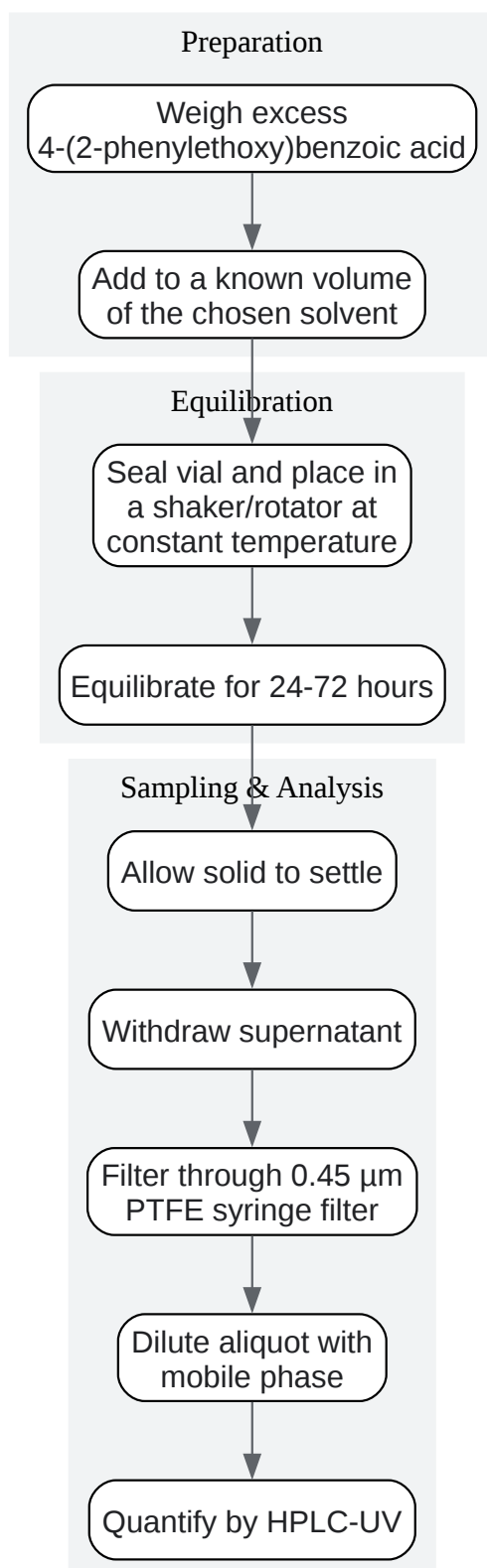
Predicted Qualitative Solubility Table

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble	Large nonpolar moiety counteracts the polar carboxylic acid group.
Methanol, Ethanol	Soluble	Good balance of polarity to solvate both parts of the molecule.	
Polar Aprotic	DMSO, DMF, Acetone	Highly Soluble	Strong hydrogen bond accepting ability and good solvation of aromatic systems.
Nonpolar	Toluene	Slightly Soluble	Aromatic nature of toluene can interact with the phenyl rings.
Hexane	Insoluble	Strong solute-solute interactions (H-bonding) are not overcome by weak solute-solvent interactions.	

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is the equilibrium (or shake-flask) method. This method ensures that the solvent is fully saturated with the solute.

Diagram of the Experimental Workflow



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Caption: Workflow for equilibrium solubility determination.

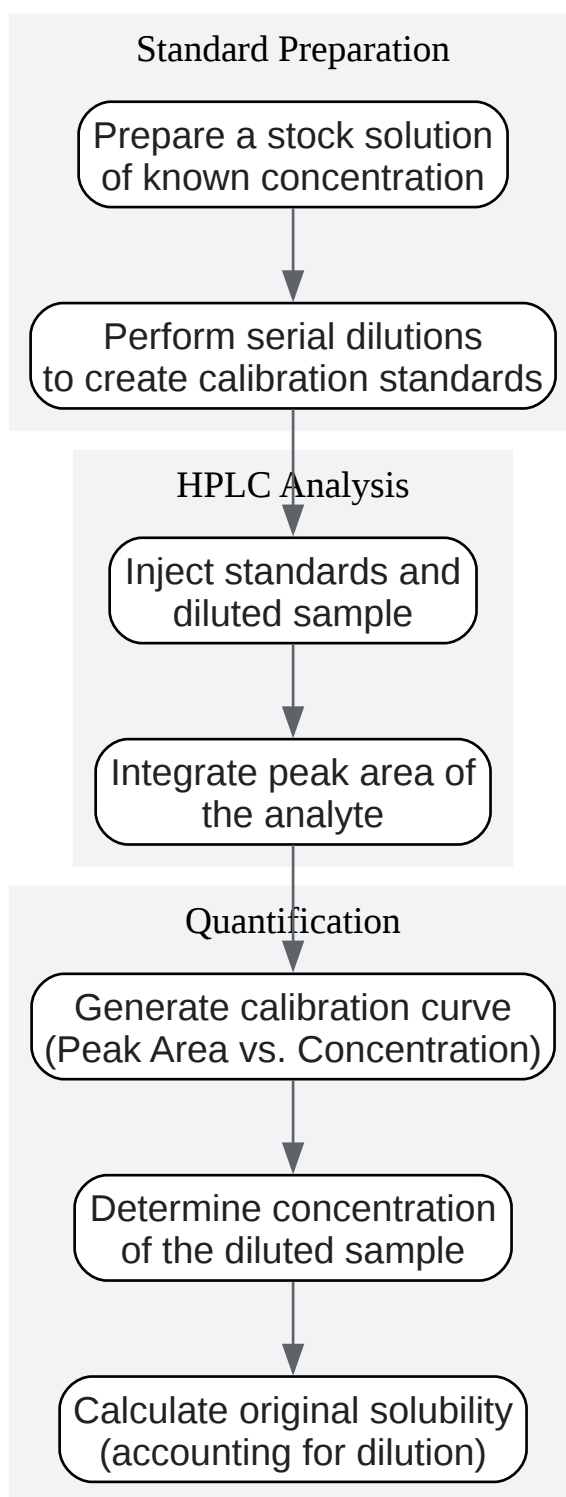
Step-by-Step Protocol

- **Preparation:** Add an excess amount of solid **4-(2-phenylethoxy)benzoic acid** to a series of vials. The excess is crucial to ensure saturation.
- **Solvent Addition:** Add a precise volume of the desired solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[\[8\]](#)
- **Phase Separation:** After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.
- **Sampling:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- **Filtration:** Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
- **Dilution:** Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.[\[9\]](#)

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying aromatic compounds like **4-(2-phenylethoxy)benzoic acid**.[\[10\]](#)

Diagram of the Analytical Workflow



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Caption: Workflow for quantification by HPLC-UV.

Representative HPLC-UV Method

This protocol is based on standard methods for benzoic acid and its derivatives.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water, pH ~2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point would be 60:40 Acetonitrile:Water with 0.1% Formic Acid. The acidic pH ensures the carboxylic acid is in its neutral form for better retention.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance of the aromatic rings and the carboxylic acid group, a wavelength around 230 nm or 254 nm should provide good sensitivity.[\[12\]](#)
- Standard Preparation: Prepare a stock solution of **4-(2-phenylethoxy)benzoic acid** in the mobile phase. From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).
- Analysis and Calculation:
 - Inject the calibration standards to generate a linear calibration curve of peak area versus concentration.
 - Inject the diluted, filtered sample from the solubility experiment.
 - Use the peak area from the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample.
 - Multiply this concentration by the dilution factor to determine the solubility of **4-(2-phenylethoxy)benzoic acid** in the original solvent.

Data Presentation

Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units.

Example Solubility Data Table

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Water (pH 7.0)	25	Experimental Value	Calculated Value
Ethanol	25	Experimental Value	Calculated Value
Acetone	25	Experimental Value	Calculated Value
DMSO	25	Experimental Value	Calculated Value
Water (pH 7.0)	37	Experimental Value	Calculated Value
Ethanol	37	Experimental Value	Calculated Value

Conclusion

While direct, published quantitative solubility data for **4-(2-phenylethoxy)benzoic acid** is limited, a strong predictive understanding can be derived from its physicochemical properties and the behavior of structurally similar molecules. Its amphipathic nature—possessing both polar and nonpolar regions—dictates a nuanced solubility profile, with high solubility expected in polar aprotic solvents like DMSO and moderate solubility in alcohols. Aqueous solubility is predicted to be low but highly pH-dependent. This guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols for researchers to accurately determine the solubility of **4-(2-phenylethoxy)benzoic acid** in any solvent system of interest, thereby facilitating its effective use in drug development and chemical research.

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